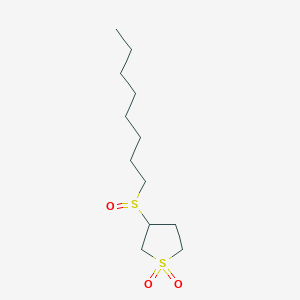
Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom The compound also features an octylsulfinyl group and two oxygen atoms, making it a sulfone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide typically involves the oxidation of thiophene derivatives. One common method is the oxidation of tetrahydrothiophene using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the selective formation of the sulfone derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial settings to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the sulfone group back to sulfide or sulfoxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the octylsulfinyl group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield thiophene 1,1-dioxides, while reduction with LiAlH4 can produce thiophene sulfides .
Scientific Research Applications
Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfone-based pharmaceuticals.
Mechanism of Action
The mechanism of action of thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide involves its interaction with molecular targets through its sulfone and thiophene moieties. The sulfone group can participate in hydrogen bonding and dipole-dipole interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene, tetrahydro-, 1,1-dioxide: A simpler sulfone derivative without the octylsulfinyl group.
Thiophene 1-oxides: Compounds with a single oxygen atom bonded to the sulfur atom.
Sulfolane: A related sulfone compound with a different ring structure.
Uniqueness
Thiophene, tetrahydro-3-(octylsulfinyl)-, 1
Properties
CAS No. |
87947-59-9 |
|---|---|
Molecular Formula |
C12H24O3S2 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
3-octylsulfinylthiolane 1,1-dioxide |
InChI |
InChI=1S/C12H24O3S2/c1-2-3-4-5-6-7-9-16(13)12-8-10-17(14,15)11-12/h12H,2-11H2,1H3 |
InChI Key |
LVQLIPAPFDQCOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)C1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


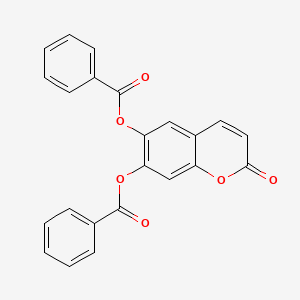
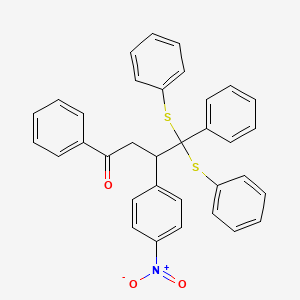
![({[(2-Chloro-6-fluorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14403752.png)

![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)

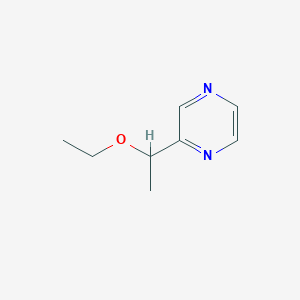
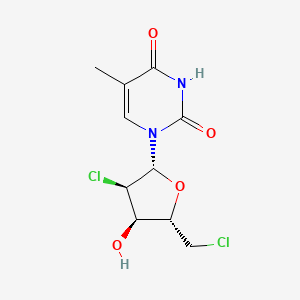
![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)
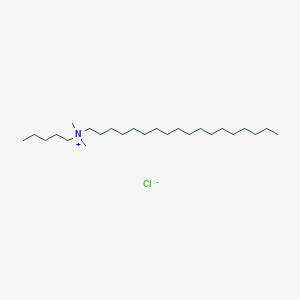

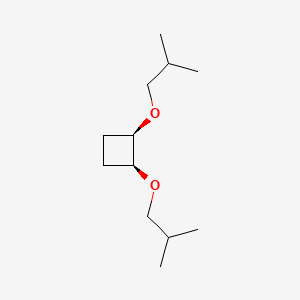
![4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol](/img/structure/B14403818.png)
